molecular formula C21H26FN3O4 B13431176 Levofloxacin Isopropyl Ester

Levofloxacin Isopropyl Ester

Cat. No.: B13431176
M. Wt: 403.4 g/mol
InChI Key: IXQZLXNKJACFQB-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levofloxacin Isopropyl Ester is a derivative of levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is characterized by its molecular formula C21H26FN3O4 and a molecular weight of 403.45 g/mol . This compound is primarily used as an impurity reference standard in pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Levofloxacin Isopropyl Ester involves the esterification of levofloxacin with isopropyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product. The esterification reaction is followed by purification steps, such as recrystallization or chromatography, to isolate the pure this compound .

Chemical Reactions Analysis

Types of Reactions

Levofloxacin Isopropyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Levofloxacin Isopropyl Ester, like levofloxacin, exerts its effects by inhibiting two key bacterial enzymes : this compound, like levofloxacin, exerts its effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the relaxation of supercoiled DNA and promotes the breakage of DNA strands, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Levofloxacin Isopropyl Ester is unique due to its specific esterification, which may alter its pharmacokinetic properties compared to its parent compound, levofloxacin. This modification can potentially influence its absorption, distribution, metabolism, and excretion profiles, making it a valuable compound for research and pharmaceutical applications .

Properties

Molecular Formula

C21H26FN3O4

Molecular Weight

403.4 g/mol

IUPAC Name

propan-2-yl (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate

InChI

InChI=1S/C21H26FN3O4/c1-12(2)29-21(27)15-10-25-13(3)11-28-20-17(25)14(19(15)26)9-16(22)18(20)24-7-5-23(4)6-8-24/h9-10,12-13H,5-8,11H2,1-4H3/t13-/m0/s1

InChI Key

IXQZLXNKJACFQB-ZDUSSCGKSA-N

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC(C)C

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC(C)C

Origin of Product

United States

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